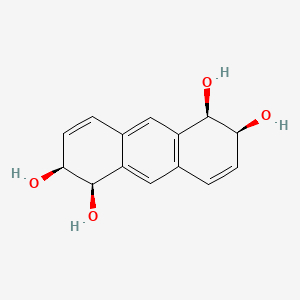
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol is a polycyclic aromatic compound with four hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol typically involves the reduction of anthracene derivatives followed by hydroxylation. Common reagents used in these reactions include hydrogen gas in the presence of a palladium catalyst for reduction, and osmium tetroxide for hydroxylation.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Alkylated anthracene derivatives.
Applications De Recherche Scientifique
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of (1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, potentially altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A parent compound with a similar aromatic structure but lacking hydroxyl groups.
1,2,3,4-Tetrahydroanthracene: A reduced form of anthracene with fewer hydroxyl groups.
1,2,5,6-Tetrahydroxyanthraquinone: A compound with a similar hydroxylation pattern but different oxidation state.
Uniqueness
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
921202-17-7 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol |
InChI |
InChI=1S/C14H14O4/c15-11-3-1-7-5-10-8(6-9(7)13(11)17)2-4-12(16)14(10)18/h1-6,11-18H/t11-,12-,13+,14+/m0/s1 |
Clé InChI |
UXFIEXCGMDJXGU-IGQOVBAYSA-N |
SMILES isomérique |
C1=CC2=CC3=C(C=C[C@@H]([C@@H]3O)O)C=C2[C@H]([C@H]1O)O |
SMILES canonique |
C1=CC2=CC3=C(C=CC(C3O)O)C=C2C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
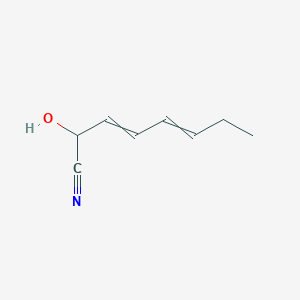
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
![[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12625725.png)
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)
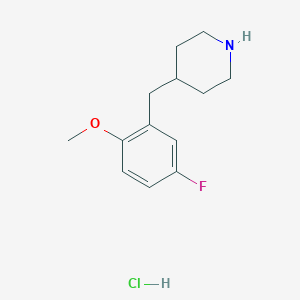
![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
![2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12625761.png)
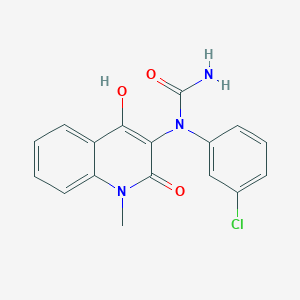
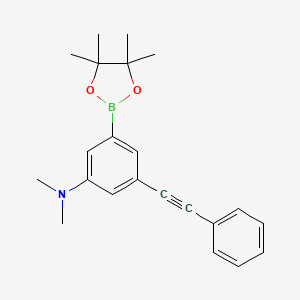
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)
